6,7-Dichloroquinoxaline - 19853-64-6

6,7-Dichloroquinoxaline

Catalog Number: EVT-314754
CAS Number: 19853-64-6
Molecular Formula: C8H4Cl2N2
Molecular Weight: 199.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Several synthetic routes have been employed for the preparation of 6,7-dichloroquinoxaline and its derivatives. One common approach involves the condensation reaction of 4,5-dichloro-1,2-phenylenediamine with various dicarbonyl compounds. [, ] This reaction typically proceeds under acidic conditions, affording the desired quinoxaline ring system. For instance, the reaction of 4,5-dichloro-1,2-phenylenediamine with 1,2-bis(5-bromothien-2-yl)ethanedione yields 2,3-bis(5-bromo-2-thienyl)-6,7-dichloroquinoxaline. []

Molecular Structure Analysis

The molecular structure of 6,7-dichloroquinoxaline consists of a planar quinoxaline core. [] The two chlorine atoms at the 6 and 7 positions are positioned symmetrically on the benzene ring of the quinoxaline scaffold. The presence of the electron-withdrawing chlorine atoms influences the electron density distribution within the molecule, impacting its reactivity and interactions with other molecules.

Chemical Reactions Analysis

6,7-Dichloroquinoxaline exhibits versatility in various chemical reactions. The electron-deficient nature of the quinoxaline ring, enhanced by the presence of chlorine atoms, renders it susceptible to nucleophilic attack. This reactivity allows for the introduction of diverse substituents at different positions of the quinoxaline core, enabling the synthesis of a wide range of derivatives with tailored properties. [, ]

Mechanism of Action

The mechanism of action of 6,7-dichloroquinoxaline derivatives varies depending on the specific compound and its target. For example, 2-(alkylaminoalkyl)amino-3-aryl-6,7-dichloroquinoxalines act as selective antagonists of interleukin-8 (IL-8), inhibiting IL-8-induced chemotaxis of human neutrophils. [] This suggests that these compounds bind to IL-8 receptors, blocking the binding of IL-8 and preventing the activation of downstream signaling pathways involved in neutrophil migration.

In contrast, indolizinoquinoxaline-5,12-dione derivatives, synthesized from 6,7-dichloroquinoxaline-5,8-dione, exhibit significant cytotoxicity against various human tumor cell lines and inhibit DNA topoisomerase IB activity. [] This suggests a different mechanism of action, possibly involving interference with DNA replication and repair processes.

Applications
  • Anti-inflammatory agents: 2-(Alkylaminoalkyl)amino-3-aryl-6,7-dichloroquinoxalines exhibit selective antagonism towards IL-8, offering a potential therapeutic strategy for treating neutrophil-mediated inflammatory diseases. []
  • Anticancer agents: Indolizinoquinoxaline-5,12-dione derivatives display potent cytotoxicity against human tumor cell lines and inhibit DNA topoisomerase IB, suggesting their potential as anticancer drug candidates. []
  • Radiosensitizers: 2-Benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide has shown promising results as a radiosensitizer, enhancing the effectiveness of radiation therapy in cancer treatment. [, , ]
  • Tools for studying NMDA receptors: 6,7-Dichloroquinoxaline-2,3-dione acts as a potent and selective antagonist of the glycine binding site on NMDA receptors, providing a valuable tool for investigating the role of these receptors in various neurological processes. [, , , ]

2-(Alkylaminoalkyl)amino-3-aryl-6,7-dichloroquinoxalines

    Compound Description: This class of compounds represents a series of novel antagonists selective for interleukin-8 (IL-8). They are characterized by the presence of an alkylaminoalkyl group and an aryl group at positions 2 and 3 of the 6,7-dichloroquinoxaline core, respectively. In studies, these compounds have demonstrated inhibitory effects on IL-8-induced chemotaxis of human neutrophils, with IC50 values ranging from 80 to 400 nM. []

    Compound Description: This class of compounds, featuring a fused indolizine ring system with the quinoxaline moiety, are identified as DNA topoisomerase IB inhibitors. Synthesized using 6,7-dichloroquinoxaline-5,8-dione as a starting material, these derivatives displayed significant cytotoxicity against various human tumor cell lines, including lung adenocarcinoma, large-cell lung carcinoma, breast carcinoma, and adriamycin-resistant breast carcinoma cells, at micromolar concentrations. []

6,7-Dichloroquinoxaline-2,3-dione (DCQX)

    Compound Description: DCQX is a selective antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor complex. Studies indicate that DCQX effectively abolishes NMDA-mediated responses by competitively inhibiting glycine binding without affecting glutamate or 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonate binding. [, , ]

2-Benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide

    Compound Description: This compound has demonstrated radiosensitizing effects and antitumor activity. It induces DNA damage in EMT-6 mammary carcinoma cells, inhibits proliferation, and induces apoptosis in adult T-cell leukemia cells. [, , ]

2,3-Bis(5-bromo-2-thienyl)-6,7-dichloroquinoxaline

    Compound Description: This compound, featuring two 5-bromo-2-thienyl substituents at the 2 and 3 positions of the 6,7-dichloroquinoxaline core, was synthesized and its crystal structure determined. []

Properties

CAS Number

19853-64-6

Product Name

6,7-Dichloroquinoxaline

IUPAC Name

6,7-dichloroquinoxaline

Molecular Formula

C8H4Cl2N2

Molecular Weight

199.03 g/mol

InChI

InChI=1S/C8H4Cl2N2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h1-4H

InChI Key

YAVWRUWYXLAQRT-UHFFFAOYSA-N

SMILES

C1=CN=C2C=C(C(=CC2=N1)Cl)Cl

Synonyms

6,7-DICHLOROQUINOXALINE 98

Canonical SMILES

C1=CN=C2C=C(C(=CC2=N1)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.